molecular formula C12H19ClN4O2 B1398420 N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219957-72-8

N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1398420
CAS No.: 1219957-72-8
M. Wt: 286.76 g/mol
InChI Key: HZIWPJVACBUMCY-UHFFFAOYSA-N
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Description

N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a high-affinity, brain-penetrant antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18, making it a critical target in neuroinflammatory processes. This compound has demonstrated efficacy in preclinical models for investigating the role of P2X7 in various conditions, including depression , neuropathic pain , and neurodegenerative diseases . Its high selectivity for the P2X7 receptor over other P2X receptor subtypes allows researchers to precisely dissect the receptor's function in immune cell activation and central nervous system signaling. By potently inhibiting ATP-induced pore formation and inflammasome assembly, this carboxamide derivative provides a valuable pharmacological tool for elucidating the mechanisms of sterile inflammation and for exploring novel therapeutic pathways in psychiatric and neurological research.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2.ClH/c17-12(14-6-8-2-1-5-18-8)11-9-7-13-4-3-10(9)15-16-11;/h8,13H,1-7H2,(H,14,17)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIWPJVACBUMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219957-72-8
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1219957-72-8) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C12H19ClN4O2, with a molecular weight of 286.76 g/mol. The compound features a pyrazolo[4,3-c]pyridine core structure which is known for various pharmacological activities. The detailed chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC12H19ClN4O2
Molecular Weight286.76 g/mol
CAS Number1219957-72-8
IUPAC NameN-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide; hydrochloride

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds related to this scaffold have shown activity against various pathogens including Mycobacterium tuberculosis and other ESKAPE pathogens. One study reported that a similar compound inhibited the growth of M. tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM .

Anticancer Activity

The biological activity of this compound has also been linked to anticancer effects. In vitro assays demonstrated antiproliferative effects on various cancer cell lines including A172 and U87MG, with some derivatives showing IC50 values in the micromolar range . The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and apoptosis.

The compound's mechanism of action is believed to involve the inhibition of key enzymes and pathways associated with cancer cell survival and proliferation. For example, compounds derived from this class have been shown to inhibit TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo[4,3-c]pyridine core significantly influence its potency and selectivity against targeted enzymes or receptors. For example:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances the inhibitory activity against certain targets.
  • Hydrophobic Interactions : Modifications that increase hydrophobicity have been correlated with improved binding affinity to target proteins.

Case Studies

Several studies have focused on evaluating the biological activity of similar compounds:

  • Study on TBK1 Inhibition : A derivative demonstrated an IC50 value of 0.2 nM against TBK1, showcasing its potential as a lead compound for drug development targeting immune-related diseases .
  • Antiproliferative Effects : Compounds structurally similar to N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine were evaluated for their effects on various cancer cell lines with promising results in inhibiting cell growth .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrazolo[4,3-c]pyridines can inhibit cancer cell proliferation. Research indicates that compounds with similar structures may induce apoptosis in cancer cells through various pathways such as cell cycle arrest and modulation of pro-apoptotic factors .
  • Anti-inflammatory Effects :
    • Compounds containing the pyrazolo structure are known for their anti-inflammatory properties. They may inhibit the production of inflammatory cytokines and enzymes like COX and LOX, making them candidates for treating inflammatory diseases .
  • Neurological Applications :
    • There is emerging evidence that pyrazolo derivatives can affect neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases and mood disorders. Such compounds may act as modulators of GABAergic or glutamatergic signaling pathways .

Potential Therapeutic Uses

Given its structural characteristics and biological activities, this compound may have several therapeutic applications:

Therapeutic Area Potential Applications
CancerAntitumor agents targeting specific pathways
InflammationTreatment for chronic inflammatory conditions
NeurologyModulators for neurodegenerative diseases

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .
  • Inflammatory Response Modulation :
    • In vitro studies showed that certain pyrazolo derivatives could significantly reduce the release of pro-inflammatory cytokines in macrophage cultures stimulated by lipopolysaccharides (LPS), indicating their potential use in managing inflammatory diseases .
  • Neuroprotective Effects :
    • Research highlighted the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. These findings suggest that this compound could be explored further for neurological disorders like Alzheimer's disease .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in the substituent attached to the pyrazolo[4,3-c]pyridine-3-carboxamide core. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Target Compound Tetrahydrofuran-2-ylmethyl (Inferred: C14H19ClN4O2) ~332.8 (estimated) Enhanced solubility due to cyclic ether; potential for hydrogen bonding .
N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride 4-Methylphenyl C14H17ClN4O 292.767 Aromatic substituent may improve π-π interactions with hydrophobic targets.
N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride Furan-2-ylmethyl C13H15ClN4O2 302.7 (estimated) Unsaturated furan may increase metabolic liability compared to tetrahydrofuran.
12f: Oxazol-5-yl derivative 1-Propyl-oxazol-5-yl (Not provided) - Alkyl chain introduces lipophilicity; moderate antimicrobial activity (45% yield).
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride Cyclohexyl C15H21ClN4O 320.8 (estimated) Bulky substituent may reduce solubility but improve target binding affinity.

Pharmacokinetic and Toxicological Considerations

  • Solubility : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for oral bioavailability. Dihydrochloride salts () may offer further solubility advantages .
  • Metabolic Stability : Saturated tetrahydrofuran in the target compound reduces oxidative metabolism risks compared to furan derivatives, which can form reactive intermediates .
  • Toxicity : Bulky cycloalkyl substituents (e.g., cyclohexyl in ) may increase off-target interactions due to lipophilicity .

Preparation Methods

Starting Materials and Core Construction

  • The pyrazolo[4,3-c]pyridine scaffold is typically synthesized by condensation of appropriate amino-pyrazole derivatives with α,β-unsaturated carbonyl compounds or their equivalents under basic conditions.
  • For example, 5-amino-1H-pyrazole can be condensed with ethyl 3-ethoxyacrylate to form an intermediate ethyl ester, which is then hydrolyzed to the corresponding carboxylic acid.
  • The tetrahydro portion (positions 4 to 7) is introduced by hydrogenation or by starting from saturated precursors.

Functionalization at the 3-Position

  • The 3-carboxamide group is installed via amide coupling reactions between the carboxylic acid intermediate and the amine substituent.
  • Typical coupling agents include carbodiimides (e.g., EDC, DCC) or activated esters.
  • The amine used is the tetrahydrofuran-2-ylmethyl amine, which introduces the N-((tetrahydrofuran-2-yl)methyl) substituent on the carboxamide nitrogen.

Attachment of the N-((Tetrahydrofuran-2-yl)methyl) Group

  • The tetrahydrofuran-2-ylmethyl amine is prepared or procured commercially.
  • Amide bond formation is achieved by reacting the carboxylic acid derivative of the pyrazolo[4,3-c]pyridine core with the tetrahydrofuran-2-ylmethyl amine under standard peptide coupling conditions.
  • Reaction conditions typically involve solvents such as dichloromethane or DMF, room temperature or mild heating, and bases like triethylamine or DIPEA to scavenge acid byproducts.

Formation of the Hydrochloride Salt

  • The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by addition of a solution of HCl in an organic solvent (e.g., ethereal HCl).
  • This step enhances the compound’s stability, solubility, and ease of isolation as a solid.
  • The hydrochloride is isolated by filtration or crystallization, often as a pale yellow solid.

Representative Preparation Data and Yields

Step Reagents/Conditions Product Yield (%) Notes
Pyrazolo[4,3-c]pyridine core synthesis Condensation of 5-amino-1H-pyrazole with ethyl 3-ethoxyacrylate, base catalysis Ethyl ester intermediate 60-70 Base: NaOEt or similar
Hydrolysis of ester Aqueous acid or base hydrolysis Carboxylic acid intermediate 80-90 Mild conditions preferred
Amide coupling Carboxylic acid + tetrahydrofuran-2-ylmethyl amine, EDC/HOBt, base N-substituted carboxamide 60-75 Room temperature to 40°C
Hydrochloride salt formation HCl in ether or gas treatment Hydrochloride salt 85-95 Pale yellow solid

Analytical and Purification Notes

  • The crude product after amide coupling is typically purified by trituration with hexane-ethyl acetate mixtures or by recrystallization.
  • The hydrochloride salt formation step aids in purification and solid-state stability.
  • Characterization includes NMR, IR, and mass spectrometry to confirm the structure and salt formation.

Comparative Analysis of Preparation Methods

Aspect Methodology A (Condensation + Hydrolysis + Coupling) Methodology B (Direct Amidation of Esters) Notes
Starting materials Aminopyrazole + α,β-unsaturated ester Aminopyrazole + ester direct amidation Method A preferred for purity
Reaction conditions Multi-step, mild to moderate temperatures Higher temperatures, longer reaction times Method A more selective
Yield Moderate to good (60-75% per step) Variable, sometimes lower Method A more reproducible
Purification Salt formation improves isolation Requires chromatographic purification Salt formation critical

Summary of Research Findings

  • The preparation of N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is best achieved through a stepwise approach involving core construction, functional group transformation, and amide coupling.
  • The hydrochloride salt form is favored for its enhanced stability and ease of handling.
  • Yields are generally moderate to good, with purification facilitated by salt formation.
  • These methods are consistent with synthetic strategies reported for related pyrazolo-pyridine carboxamide derivatives in medicinal chemistry literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers validate its purity?

  • Methodology : The compound can be synthesized via amide coupling using intermediates like 4-aminotetrahydro-3-furanol and activated pyrazole derivatives. For example, a similar compound (CAS 1220034-09-2) was prepared using a carboxamide intermediate under DMF/K₂CO₃ conditions . Post-synthesis, purity validation should involve HPLC (≥99% purity) and LC-MS (e.g., ESIMS m/z analysis) .
  • Key Data : ¹H NMR (DMSO-d₆) is critical for structural confirmation, with signals at δ 10.82 (amide NH) and 3.85 (tetrahydrofuran methylene protons) .

Q. What safety protocols are essential for handling this compound?

  • Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy (based on structural analogs like CAS 1172900-86-5) . Waste must be segregated and disposed via certified hazardous waste services .

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Approach : Compare experimental ¹H NMR/LC-MS data with literature values. For instance, δ 7.45 (D₂O-exchangeable proton) in DMSO-d₆ suggests acidic NH groups, while deviations may indicate residual solvents or tautomeric forms . Use deuterated solvents and controlled drying to minimize artifacts.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Optimization Strategies :

  • Solvent Selection : Use DMF for solubility but switch to THF or acetonitrile for easier purification .
  • Catalysis : Introduce CuI or Cs₂CO₃ to enhance coupling efficiency, as seen in related pyridine-piperazine syntheses .
  • Temperature Control : Maintain 70–90°C during amide formation to balance reaction rate and byproduct suppression .

Q. What strategies address low solubility in aqueous buffers during biological assays?

  • Solutions :

  • Use co-solvents like DMSO (≤1% v/v) to improve solubility without cytotoxicity .
  • Synthesize prodrugs (e.g., ester derivatives) for enhanced hydrophilicity, as demonstrated with pyrazolo[4,3-c]pyridine analogs .

Q. How can researchers interpret contradictory bioactivity data across different assay platforms?

  • Analysis Framework :

  • Assay Conditions : Compare buffer pH, incubation time, and enzyme concentrations (e.g., acetylcholinesterase inhibition assays in ).
  • Metabolic Stability : Use liver microsomes to assess compound degradation, which may explain variability in IC₅₀ values .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Tools : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with receptors like sigma-1 or cholinesterases. Validate with experimental IC₅₀ data from Ellman assays .

Data Contradiction and Troubleshooting

Q. How to resolve inconsistent melting points reported in literature?

  • Root Cause : Polymorphism or residual solvents (e.g., THF) can alter melting behavior.
  • Action : Recrystallize from ethanol/water mixtures and use differential scanning calorimetry (DSC) for accurate measurement .

Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?

  • Likely Causes :

  • Rotameric equilibria in amide bonds (e.g., δ 3.57/3.56 split signals in ).
  • Trace metal impurities from catalysts—use EDTA washes during purification .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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